Sodium cetostearyl sulfate
Overview
Description
Sodium Cetostearyl Sulfate is a white or pale yellow, amorphous or crystalline powder . It is the sodium salt of a mixture of cetyl and stearyl sulfate .
Synthesis Analysis
Sodium Cetostearyl Sulfate is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It contains not less than 40.0 percent of sodium cetyl sulfate (C16H33NaSO4), and the sum of the sodium cetyl sulfate content and sodium stearyl sulfate (C18H37NaSO4) content is not less than 90.0 percent .Molecular Structure Analysis
The molecular formula of Sodium Cetostearyl Sulfate is C34H70NaO8S2 . The molecular weight is 694.0 g/mol .Chemical Reactions Analysis
Sodium Cetostearyl Sulfate is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It contains not less than 40.0 percent of sodium cetyl sulfate (C16H33NaSO4), and the sum of the sodium cetyl sulfate content and sodium stearyl sulfate (C18H37NaSO4) content is not less than 90.0 percent .Physical And Chemical Properties Analysis
Sodium Cetostearyl Sulfate is soluble in hot water giving an opalescent solution; partly soluble in alcohol; practically insoluble in cold water . The computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 8, and a rotatable bond count of 32 .Scientific Research Applications
Cosmetic Applications : Sodium Cetearyl Sulfate is deemed safe as a cosmetic ingredient in concentrations from 0.1 to 25%, showing no significant adverse effects on eyes, skin, or in guinea pig sensitization tests (International Journal of Toxicology, 1992). This substance is also considered safe in cosmetics at concentrations ranging from 0.1% to 29%, primarily used in soaps and shampoos (International Journal of Toxicology, 2010).
Pharmaceutical Applications : Sodium lauryl sulfate and cetrimide, related to Sodium cetostearyl sulfate, are known to enhance the dissolution rate of benzodiazepines in interactive mixtures by disaggregating drug particles and increasing intrinsic dissolution rate (Journal of pharmaceutical sciences, 1998).
Potential Toxicity : Sodium Dodecyl Sulfate (SDS), closely related to Sodium cetostearyl sulfate, may have genotoxic effects on plants, animals, and microorganisms, suggesting a need for further research to determine its effects on the genome content of these organisms (Journal of chemical and pharmaceutical research, 2014).
Stabilizing Agent : Sodium dodecyl sulfate can stabilize liquid paraffin emulsions with long-chain alcohols, resulting in viscoelastic and thixotropic properties. The stability varies based on the nature and content of the alcohol (Journal of Colloid and Interface Science, 1970).
Protein Characterization : Sodium hexadecyl sulfate in the running buffer matrix significantly improves capillary electrophoresis for therapeutic protein characterization and release, enhancing resolution and separation power (Analytical chemistry, 2018).
Safety And Hazards
properties
IUPAC Name |
sodium;hexadecyl sulfate;octadecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBALUNQCMWJSU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8S2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207925 | |
Record name | Sodium cetostearyl sulfate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium cetostearyl sulfate | |
CAS RN |
59186-41-3 | |
Record name | Sodium cetostearyl sulfate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium cetostearyl sulfate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.